molecular formula C9H13NO2S2 B5629116 N-cyclopentylthiophene-2-sulfonamide

N-cyclopentylthiophene-2-sulfonamide

Cat. No.: B5629116
M. Wt: 231.3 g/mol
InChI Key: ZGQWSZCOYMSXHW-UHFFFAOYSA-N
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Description

N-cyclopentylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C9H13NO2S2 and its molecular weight is 231.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopentyl-2-thiophenesulfonamide is 231.03877100 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

While specific future directions for N-cyclopentyl-2-thiophenesulfonamide are not mentioned in the available literature, there is a general interest in the development of new therapeutic agents based on thiophene-based sulfonamides . This suggests potential future research directions in exploring the biological activity of N-cyclopentyl-2-thiophenesulfonamide and related compounds.

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which n-cyclopentyl-2-thiophenesulfonamide belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, an essential nutrient for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects several biochemical pathways in bacteria. Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids. Therefore, its deficiency can lead to impaired DNA replication and protein synthesis, ultimately inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The result of the action of N-cyclopentyl-2-thiophenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth. By preventing the synthesis of folic acid, these compounds impair critical cellular processes in bacteria, leading to their inability to reproduce and grow .

Action Environment

The action of N-cyclopentyl-2-thiophenesulfonamide, as with other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can impact its metabolism and excretion, thereby affecting its efficacy and potential for drug interactions .

Properties

IUPAC Name

N-cyclopentylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-6-3-7-13-9)10-8-4-1-2-5-8/h3,6-8,10H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQWSZCOYMSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.